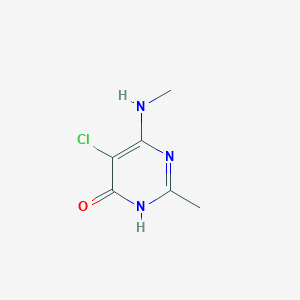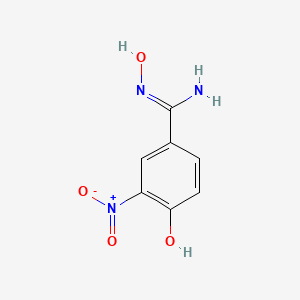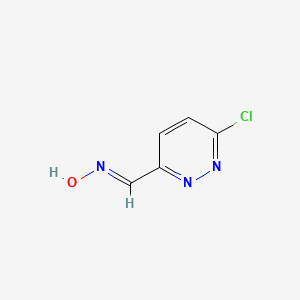
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-chloro-2-vinylphenylboronic acid) is a versatile boronic acid-based reagent that has found a wide range of applications in chemical synthesis and scientific research. It has been shown to be a useful tool in various fields, including organic synthesis, biochemistry, medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
1-(4-Chlorophenyl)vinylboronic acid, pinacol ester: is utilized as a substrate in the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and is particularly useful for synthesizing various aryl-aryl, aryl-alkenyl, and aryl-alkyl compounds .
Synthesis of Sulfinamide Derivatives
The compound can be reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives. These derivatives are valuable in pharmaceutical research and development .
Vinyl Alcohol-Styrene Copolymers
It serves as a vinyl alcohol-precursor monomer in the synthesis of vinyl alcohol (VA)–styrene copolymers. These copolymers have applications in materials science, particularly in creating polymers with specific properties .
Preparation of Conjugated Dendrimers
This chemical is employed in a “double” Heck-Mizoroki arylation process to produce β,β-diarylated vinyl boronates. These boronates can further react to form Π-extended systems, which are used to prepare conjugated dendrimers .
Drug Delivery Systems
A reactive oxygen species (ROS)-responsive drug delivery system has been developed using this compound by modifying hyaluronic acid. It has been used to encapsulate curcumin to form drug-loaded nanoparticles .
Protodeboronation of Pinacol Boronic Esters
It is also involved in the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Functional Group Tolerance in Reactions
The compound’s stability and functional group tolerance make it suitable for use in reactions that require mild conditions and are environmentally benign .
Mécanisme D'action
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound may interact with various organic substrates and transition metal catalysts in these reactions.
Mode of Action
The mode of action of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, as an organoboron reagent, undergoes transmetalation, a process where it transfers a formally nucleophilic organic group from boron to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the synthesis of various organic compounds .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester participates, is a key biochemical pathway. This reaction is a type of palladium-catalyzed cross-coupling process, widely used in organic synthesis to create carbon-carbon bonds . The downstream effects include the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Result of Action
The result of the action of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, the temperature, and the presence of other reactants or substances . These factors can affect the compound’s ability to participate in the Suzuki–Miyaura reaction and form new carbon-carbon bonds.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGBFKOANEXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656856 | |
| Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
850567-54-3 | |
| Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)



![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)


![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)